molecular formula C13H12ClN3 B1479923 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-72-9

1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479923
CAS No.: 2098010-72-9
M. Wt: 245.71 g/mol
InChI Key: OHKGGVLHPVBBOZ-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H12ClN3 and its molecular weight is 245.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily mediated through covalent bonding, leading to the inhibition of enzyme activity and subsequent modulation of cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions. The binding of this compound to DNA can result in the formation of DNA adducts, leading to DNA damage and the activation of DNA repair pathways . Furthermore, this compound can inhibit the activity of enzymes involved in DNA replication and transcription, thereby affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and altered gene expression . These long-term effects are particularly relevant in the context of in vitro and in vivo studies, where the sustained presence of the compound can impact experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . Higher doses of this compound can lead to toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation in the liver, where it is metabolized into various metabolites through oxidation, reduction, and conjugation reactions . The metabolites of this compound can further interact with cellular biomolecules, leading to changes in metabolic flux and metabolite levels . The involvement of this compound in metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes through transporter proteins, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, leading to its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1-(2-chloroethyl)-6-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGGVLHPVBBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.